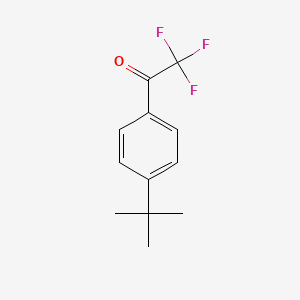

4'-tert-Butyl-2,2,2-trifluoroacetophenone

CAS No.: 73471-97-3

Cat. No.: VC2164280

Molecular Formula: C12H13F3O

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73471-97-3 |

|---|---|

| Molecular Formula | C12H13F3O |

| Molecular Weight | 230.23 g/mol |

| IUPAC Name | 1-(4-tert-butylphenyl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C12H13F3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3 |

| Standard InChI Key | JGHXRQPPRZMKDB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F |

Introduction

Basic Characteristics and Properties

Chemical Identity

4'-tert-Butyl-2,2,2-trifluoroacetophenone is identified by several key parameters that establish its unique chemical identity. The compound has been assigned the CAS Number 73471-97-3, which serves as its primary identifier in chemical databases and regulatory documents . Its molecular formula is C12H13F3O, representing twelve carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and one oxygen atom in its structure . The molecular weight of this compound has been determined to be 230.23 g/mol, which is consistent across multiple sources and reflects its relatively small molecular size while incorporating the significant weight contribution from the three fluorine atoms . These identifiers collectively ensure the precise recognition of this compound in scientific literature and commercial contexts.

The chemical is known by several alternative names in the scientific literature and commercial catalogs, reflecting different naming conventions and structural perspectives. These synonyms include: 1-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroethan-1-one, (p-tert-Butyl)trifluoroacetophenone, 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethan-1-one, 1-[4-(1,1-Dimethylethyl)phenyl]-2,2,2-trifluoroethanone, 4-tert-Butyl-α,α,α-trifluoroacetophenone, and α,α,α-Trifluoro-p-tert-butylacetophenone . This diversity in nomenclature helps researchers identify the compound regardless of the naming system they typically use in their field of expertise.

Structural Features

The molecular structure of 4'-tert-Butyl-2,2,2-trifluoroacetophenone consists of several key functional groups that determine its chemical behavior and reactivity. The compound features a benzene ring with a tert-butyl group at the para (4') position, creating a hydrophobic region that influences solubility and molecular interactions . The carbonyl group (C=O) is directly attached to the aromatic ring, forming an acetophenone core structure that serves as an electron-withdrawing center . Perhaps most significantly, the compound contains a trifluoromethyl group (CF3) adjacent to the carbonyl, which dramatically influences the electronic properties of the molecule .

The trifluoromethyl group introduces several important effects: it acts as a strong electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon; it provides steric bulk that influences reaction pathways; and it introduces fluorine atoms that can participate in hydrogen bonding as acceptors. These structural features collectively contribute to the compound's utility in various chemical applications, particularly in catalysis where these electronic and steric properties can be leveraged to control reaction outcomes.

Synthesis Methods

General Synthetic Routes

The synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone can be achieved through several methodologies documented in the chemical literature. One established approach involves the purification of the crude product by flash chromatography, using a gradient elution from 100% hexane to 15% v/v EtOAc/hexane, which reportedly yields the target compound (referred to as compound 4 in one synthetic procedure) in 70% yield as a reddish-brown viscous liquid . This moderate to good yield suggests that the synthetic route is reasonably efficient and potentially scalable for larger preparations.

In another documented procedure, the compound (labeled as compound 4) is utilized as a reactant with another compound (compound 7) in N,N-dimethylformamide (DMF) under specific conditions. The reaction mixture is treated with copper(I) tetrakis(acetonitrile) hexafluorophosphate and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as catalysts, with the reaction proceeding overnight at 40°C . While this procedure doesn't detail the synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone itself, it indicates its utility as a building block in more complex syntheses.

Purification Techniques

The purification of 4'-tert-Butyl-2,2,2-trifluoroacetophenone requires careful chromatographic techniques to achieve high purity samples suitable for research applications. As documented in the literature, flash chromatography serves as the primary purification method, employing a carefully selected solvent gradient to separate the target compound from reaction byproducts and unreacted starting materials . The specific gradient from nonpolar (100% hexane) to more polar conditions (15% v/v EtOAc/hexane) allows for the selective elution of compounds based on their relative polarities .

Applications and Utility

Catalytic Applications

4'-tert-Butyl-2,2,2-trifluoroacetophenone and closely related trifluoroacetophenone derivatives have demonstrated significant utility as organocatalysts in various chemical transformations. The trifluoroacetophenone scaffold has been specifically identified as an efficient organocatalyst for the oxidation of tertiary amines and azines to N-oxides. This application leverages the unique electronic properties conferred by the trifluoromethyl group, which enhances the compound's ability to participate in electron-transfer processes during oxidation reactions.

Perhaps more significantly, trifluoroacetophenone compounds have been recognized as effective catalysts for environmentally friendly epoxidation reactions of alkenes. These reactions utilize hydrogen peroxide (H2O2) as a green oxidant, offering a more sustainable alternative to traditional epoxidation methods that often employ more hazardous or toxic reagents. The catalytic system demonstrates versatility across a range of substrates, including mono-, di-, and trisubstituted olefins, which can be epoxidized chemoselectively with high to quantitative yields while employing relatively low catalyst loadings. This combination of efficiency, selectivity, and environmental compatibility represents a valuable contribution to green chemistry methodologies.

Role in Polymer Chemistry

The application of 4'-tert-Butyl-2,2,2-trifluoroacetophenone and related trifluoroacetophenone compounds extends to polymer chemistry, where they serve important functions in the development of specialized polymeric materials. Trifluoroacetophenone derivatives have been employed in the synthesis of new fluorinated polymers that exhibit several desirable properties, including high average molecular weight, enhanced thermal stability, and good film-forming characteristics. These attributes make such polymers particularly valuable for applications requiring durable, heat-resistant materials.

The incorporation of the trifluoromethyl group into polymer structures introduces fluorine atoms that can significantly alter the physical and chemical properties of the resulting materials. Fluorinated polymers typically exhibit increased hydrophobicity, chemical resistance, and thermal stability compared to their non-fluorinated counterparts. Additionally, the tert-butyl group present in 4'-tert-Butyl-2,2,2-trifluoroacetophenone would be expected to further influence polymer properties, potentially enhancing solubility in organic solvents and affecting glass transition temperatures. These structural features make 4'-tert-Butyl-2,2,2-trifluoroacetophenone a valuable building block for polymer chemists seeking to design materials with specific performance characteristics.

| Supplier | Quantity | Price | Price per Gram | Notes |

|---|---|---|---|---|

| ChemicalBook | 1g | $13.00 | $13.00 | Listed with CAS 81290-20-2 |

| Calpaclab/Aladdin | 1g | Not specified | Not specified | 5-day lead time |

| Cymit Quimica | 1g | 231.00 € | 231.00 € | Ref. 54-PC2501 |

This significant price disparity (from approximately $13 to €231 per gram) highlights the importance of considering factors beyond just cost when selecting a supplier. Higher-priced options may offer advantages in terms of purity, certification, or quality assurance that justify the premium for certain applications, particularly those requiring high-purity reagents.

Related Compounds and Structural Analogues

Trifluoroacetophenone Family

4'-tert-Butyl-2,2,2-trifluoroacetophenone belongs to the broader family of trifluoroacetophenone compounds, which share the common structural feature of a trifluoromethyl group attached to a carbonyl adjacent to an aromatic ring. This family includes the parent compound 2,2,2-trifluoroacetophenone as well as various derivatives with different substituents on the aromatic ring. These related compounds often display similar reactivity patterns due to the dominant electronic effects of the trifluoromethyl group, but the specific substitution patterns can fine-tune properties such as solubility, melting point, and biological activity.

The synthesis of trifluoroacetophenone derivatives is documented in chemical literature, with an entire section dedicated to this topic in a Royal Society of Chemistry publication . This suggests that these compounds represent an important class of building blocks or reagents in organic synthesis, with established methodologies for their preparation and functionalization. The ongoing research interest in this compound family indicates their continued relevance in modern synthetic chemistry.

Structure-Activity Relationships

The relationship between structural features and chemical activity in 4'-tert-Butyl-2,2,2-trifluoroacetophenone provides valuable insights for the rational design of related compounds with targeted properties. The tert-butyl group at the para position of the aromatic ring serves multiple functions: it increases lipophilicity, provides steric bulk that can influence molecular recognition events, and modifies the electronic properties of the aromatic system through its electron-donating character. These effects can be particularly important when the compound is employed as a catalyst or building block in materials science.

The trifluoromethyl group, conversely, exerts strong electron-withdrawing effects that activate the adjacent carbonyl group toward nucleophilic addition reactions. This activation is critical for many of the catalytic applications described earlier, particularly in epoxidation reactions where the carbonyl oxygen may serve as a hydrogen bond acceptor to organize the reaction transition state. The combined influence of these two distinct substituents (electron-donating tert-butyl and electron-withdrawing trifluoromethyl) creates an electronic push-pull system that contributes to the compound's unique reactivity profile and utility in synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume